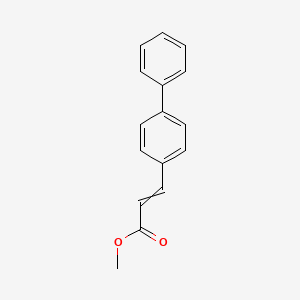
3-Biphenyl-4-yl-acrylic acid methyl ester
Beschreibung
3-Biphenyl-4-yl-acrylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The acrylic acid methyl ester moiety adds a functional group that can participate in various chemical reactions, making this compound valuable in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C16H14O2 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
methyl 3-(4-phenylphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)12-9-13-7-10-15(11-8-13)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI-Schlüssel |
UHUGJJAYJFINJA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenyl-4-yl-acrylic acid methyl ester typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Biphenyl-4-yl-acrylic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid derivatives.
Reduction: Biphenyl-4-ylmethanol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Biphenyl-4-yl-acrylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Wirkmechanismus
The mechanism of action of 3-Biphenyl-4-yl-acrylic acid methyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new carbon-carbon bonds. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl-4-yl-acrylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
2-Methyl-acrylic acid biphenyl-4-yl ester: Contains a methyl group on the acrylic acid moiety.
Uniqueness
3-Biphenyl-4-yl-acrylic acid methyl ester is unique due to its specific ester group, which can influence its reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis, offering distinct advantages in terms of reaction conditions and product yields compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


